6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Description
6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H15FN6 and its molecular weight is 310.336. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds have been reported to exhibit satisfactory selectivity characteristics over the other three homologous jak kinases . They perform good functional potency in the JAK/STAT signaling pathway on lymphocyte lines and human whole blood .
Biochemical Pathways
The compound likely affects the JAK/STAT signaling pathway, given its potential inhibition of TYK2 . This pathway is critical for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of a similar compound were 11.4 mL/min/g and 121.6 min, respectively . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its site of action.
Result of Action
The compound’s action results in the reduction of pro-inflammatory cytokines IL-6 and TNF-α . It also improves the inflammation symptoms of mucosal infiltration, thickening, and edema . These effects suggest that the compound could be used to treat immune diseases.
Properties
IUPAC Name |
6-[5-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c17-14-5-19-10-21-16(14)23-8-12-6-22(7-13(12)9-23)15-2-1-11(3-18)4-20-15/h1-2,4-5,10,12-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJVNVVEOOVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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